molecular formula C4H8Se B14307223 1-Propene, 2-(methylseleno)- CAS No. 114659-08-4

1-Propene, 2-(methylseleno)-

Katalognummer: B14307223
CAS-Nummer: 114659-08-4
Molekulargewicht: 135.08 g/mol
InChI-Schlüssel: XPNWZCWOHZSOHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propene, 2-(methylseleno)- is an organic compound characterized by the presence of a selenium atom bonded to a propene molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propene, 2-(methylseleno)- can be synthesized through several methods. One common approach involves the reaction of propene with methylselenol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-Propene, 2-(methylseleno)- may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propene, 2-(methylseleno)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound back to its original form or produce other selenium-containing derivatives.

    Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Various selenium-containing derivatives.

    Substitution: Compounds with different functional groups replacing the methylseleno group.

Wissenschaftliche Forschungsanwendungen

1-Propene, 2-(methylseleno)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: The compound’s selenium content makes it valuable for studying selenium’s biological roles and effects.

    Medicine: Research into its potential therapeutic properties, such as anticancer and antioxidant activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Propene, 2-(methylseleno)- exerts its effects involves interactions with molecular targets and pathways. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming bonds with other molecules. These interactions can influence various biological and chemical processes, making the compound a valuable tool for research and development.

Vergleich Mit ähnlichen Verbindungen

  • 1-Propene, 2-methyl-
  • Ethene, 2-methyl-
  • Propene, 2-methyl-

Comparison: 1-Propene, 2-(methylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

114659-08-4

Molekularformel

C4H8Se

Molekulargewicht

135.08 g/mol

IUPAC-Name

2-methylselanylprop-1-ene

InChI

InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3

InChI-Schlüssel

XPNWZCWOHZSOHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.